![molecular formula C18H11Cl2N3OS B3127438 N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide CAS No. 338415-24-0](/img/structure/B3127438.png)
N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide
Overview
Description
“N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .
Scientific Research Applications
- Application : N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide was synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B. It demonstrated notable inhibition of MAO-B with an IC50 value of 0.036 μM. MAO-B inhibition is a well-established approach in PD treatment .
- Application : N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide, with its unique structure, may exhibit antitumor properties. Further studies are needed to explore its potential in cancer treatment .
- Application : Some indole derivatives, including compounds related to our target compound, have shown anti-inflammatory and analgesic activities. Investigating this compound’s effects could provide insights into novel therapeutic strategies .
- Application : N-(Pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine using mild, metal-free conditions. Our compound’s structure suggests potential applications in this area .
- Application : Our compound contains an imidazole moiety. Imidazoles are known for their pharmacological properties, including antimicrobial, antiviral, and antifungal effects. Further exploration is warranted .
Monoamine Oxidase (MAO) Inhibition for Neurodegenerative Disorders
Antitumor Activity
Anti-Inflammatory and Analgesic Properties
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
Biological Potential of Imidazole Derivatives
properties
IUPAC Name |
N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-12-6-5-11(9-13(12)20)15-10-21-17-14(3-1-7-23(15)17)22-18(24)16-4-2-8-25-16/h1-10H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAJOKKPHGHTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)NC(=O)C3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144066 | |
Record name | N-[3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]thiophene-2-carboxamide | |
CAS RN |
338415-24-0 | |
Record name | N-[3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338415-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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